1-(4-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)sulfonyl)phenyl)ethan-1-one
Description
Properties
IUPAC Name |
1-[4-[(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)sulfonyl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO3S/c1-11(19)12-2-4-13(5-3-12)22(20,21)18-8-6-14(7-9-18)10-15(14,16)17/h2-5H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBSHQLGKRZLKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC3(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)sulfonyl)phenyl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the azaspiro ring through cyclization reactions, followed by the introduction of the difluoro groups and sulfonylation of the phenyl ring. The final step involves the attachment of the ethanone moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)sulfonyl)phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the ethanone moiety, converting it to an alcohol.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a lead molecule in drug discovery due to its biological activity:
- GLP-1 Receptor Agonism : Research indicates that derivatives of azaspiro compounds can act as agonists for glucagon-like peptide-1 (GLP-1) receptors, which are important in regulating glucose metabolism and insulin secretion. This suggests possible applications in treating type 2 diabetes.
- Neuroprotective Effects : Studies have highlighted the neuroprotective properties of similar compounds, indicating their ability to reduce oxidative stress and inflammation in neuronal cells. This opens avenues for research into treatments for cognitive disorders such as Alzheimer's disease.
Pharmacology
The compound's unique structure may allow it to interact with various biological targets:
- Modulation of Neurotransmitter Systems : Similar compounds have been explored for their potential to influence neurotransmitter systems, which could be beneficial in treating psychiatric disorders.
- Inhibition of Tumor Growth : Some derivatives have demonstrated the ability to inhibit tumor cell proliferation, suggesting potential applications in cancer therapy.
Study 1: GLP-1 Receptor Agonism
In a study focusing on azaspiro derivatives, modifications to the structure enhanced their efficacy as GLP-1 receptor agonists. These compounds exhibited improved insulinotropic effects in both in vitro and in vivo models, indicating their potential utility in diabetes management.
Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective properties of azaspiro compounds. The results showed that these compounds could mitigate oxidative stress and inflammation in neuronal cells, suggesting their potential role in treating neurodegenerative diseases.
Industrial Applications
Beyond medicinal uses, the compound's properties may lend themselves to applications in materials science:
- Development of New Materials : The unique chemical structure may enable the creation of materials with specific physical or chemical properties, potentially useful in various industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)sulfonyl)phenyl)ethan-1-one is not fully understood but is believed to involve interactions with specific molecular targets. The difluoro groups and sulfonyl moiety may play a role in binding to enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Analogues
Table 1: Key Structural Analogs and Their Properties
Structural Differences and Implications
Core Heterocycle :
- The target compound’s 1,1-difluoro-6-azaspiro[2.5]octane provides enhanced electronegativity and steric hindrance compared to SN101’s spiroazetidine/octane or Compound 3’s 4-methylpiperidine .
- 6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane () replaces nitrogen with oxygen in the spiro ring, reducing basicity and altering solubility .
Sulfonamide Linker :
- The sulfonyl group in the target compound enables hydrogen bonding, similar to ERK-targeted Compound 3 and Sch225336’s bis-sulfone motif .
- derivatives use dimethyl(oxo)-λ⁶-sulfanylidene groups, which are ylides with distinct electronic properties compared to sulfonamides .
Substituent Effects: Fluorine atoms in the target compound may improve metabolic stability and membrane permeability compared to non-fluorinated analogs like Compound 3 . Chlorophenyl groups in and f enhance lipophilicity but may increase toxicity risks .
Biological Activity
1-(4-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)sulfonyl)phenyl)ethan-1-one is a synthetic compound characterized by its unique spirocyclic structure and the presence of difluoro and sulfonyl functional groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.
The molecular formula of this compound is , with a molecular weight of approximately 358.41 g/mol. Its structure includes a spirocyclic core that contributes to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The difluoro groups enhance its binding affinity, while the spirocyclic structure may facilitate interactions with various enzymes and receptors, potentially modulating their activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the treatment of bacterial infections.
- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promising results, indicating potential as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to or derived from this compound:
Case Study 1: Antimicrobial Activity
In a study evaluating various sulfonamide derivatives, compounds similar to this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.125 μg/mL to 12.5 μg/mL, indicating potent activity compared to standard antibiotics .
Case Study 2: Anticancer Activity
A recent investigation focused on the anticancer properties of similar spirocyclic compounds revealed that they inhibited tumor growth in vitro with IC50 values significantly lower than those of existing chemotherapeutics. For instance, one derivative demonstrated an IC50 value of 0.21 nM against breast cancer cell lines .
Comparative Analysis
The following table summarizes the biological activities of selected compounds related to this compound:
Q & A
Q. What are the recommended synthetic routes and optimization strategies for this compound?
Methodological Answer: The synthesis of spirocyclic sulfonyl-containing compounds like this typically involves multi-step reactions. Key intermediates include functionalized spiroazetidine derivatives and sulfonylating agents. For example:
- Step 1: Prepare the spiroazetidine core via [2+2] cycloaddition or ring-closing metathesis.
- Step 2: Introduce the sulfonyl group using sulfur trioxide complexes or chlorosulfonic acid derivatives under anhydrous conditions.
- Step 3: Couple the sulfonyl intermediate with a fluorinated aromatic ketone via nucleophilic substitution (e.g., SNAr) in polar aprotic solvents like DMF or DMSO .
Optimization Tips:
Q. How should researchers characterize this compound using spectroscopic methods?
Methodological Answer:
Q. What safety protocols are essential during handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use respirators (NIOSH P95 or EU P1) if dust or aerosols are generated .
- Ventilation: Perform reactions in a fume hood with negative pressure.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .
- Storage: Keep in sealed containers under nitrogen at 2–8°C to prevent degradation .
Q. What are the initial steps to assess biological activity in vitro?
Methodological Answer:
- Target Selection: Prioritize sulfonyl-modulated targets (e.g., kinases, GPCRs) based on structural analogs .
- Assay Design:
- Use fluorescence polarization (FP) for binding affinity studies.
- Test cytotoxicity in HEK-293 or HepG2 cells with MTT assays (IC50 determination).
- Positive Controls: Include known inhibitors (e.g., Hedgehog Antagonist VIII for spirocycle-related pathways) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
Methodological Answer:
- Case Example: Discrepancies in 1H NMR integration ratios may arise from dynamic effects (e.g., rotamers in the spiroazetidine).
- Solution: Acquire variable-temperature NMR (VT-NMR) to observe coalescence temperatures.
- Cross-Validation: Compare DFT-calculated chemical shifts (B3LYP/6-31G*) with experimental data .
- Mass Spec Artifacts: Isotopic peaks from fluorine (19F) may overlap with [M+H]+. Use high-resolution instruments (Orbitrap/TOF) for accurate mass assignment .
Q. What computational methods predict the compound’s reactivity and metabolic stability?
Methodological Answer:
- Reactivity:
- Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces (EPS), identifying nucleophilic/electrophilic sites .
- Simulate sulfonyl group hydrolysis using QM/MM (e.g., AmberTools).
- Metabolic Stability:
Q. How to evaluate environmental impact given limited ecotoxicological data?
Methodological Answer:
Q. How do structural modifications (e.g., fluorination) affect bioactivity?
Methodological Answer:
- Fluorine Impact:
- Electron Effects: –CF2– groups increase electron-withdrawing capacity, enhancing sulfonyl group’s electrophilicity.
- Metabolic Resistance: Fluorine reduces oxidative metabolism (e.g., CYP450-mediated dealkylation).
- SAR Study Design:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
